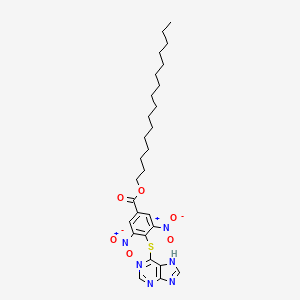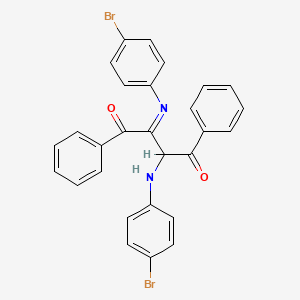
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of imines and diketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diketone backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the bromine substituents: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the imine linkage: The imine bond can be formed through a condensation reaction between aniline derivatives and the diketone intermediate.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Chloroanilino)-3-(4-chlorophenyl)imino-1,4-diphenylbutane-1,4-dione
- 2-(4-Fluoroanilino)-3-(4-fluorophenyl)imino-1,4-diphenylbutane-1,4-dione
特性
CAS番号 |
4944-68-7 |
|---|---|
分子式 |
C28H20Br2N2O2 |
分子量 |
576.3 g/mol |
IUPAC名 |
2-(4-bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H20Br2N2O2/c29-21-11-15-23(16-12-21)31-25(27(33)19-7-3-1-4-8-19)26(28(34)20-9-5-2-6-10-20)32-24-17-13-22(30)14-18-24/h1-18,25,31H |
InChIキー |
OYHSRBMCOPHITD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


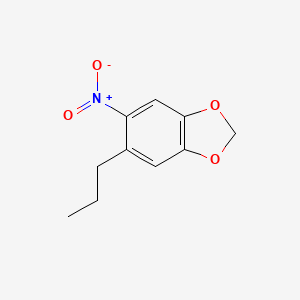
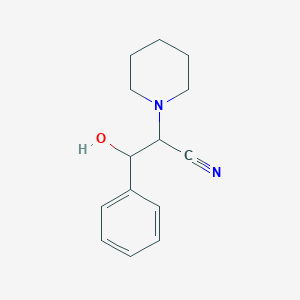
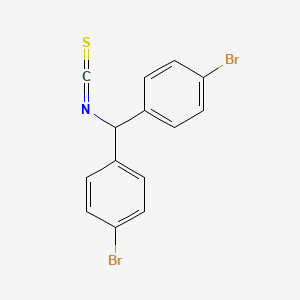

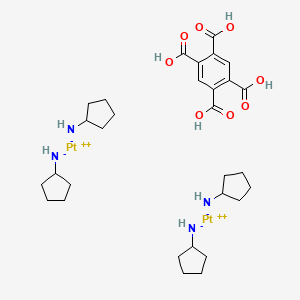
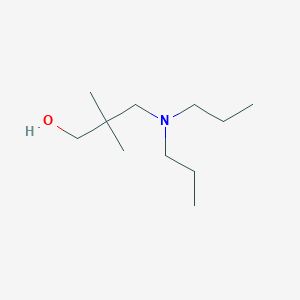

![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

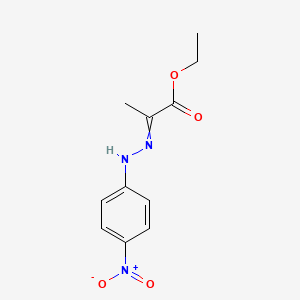
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
